molecular formula C16H8Br2F6 B14175149 1,1'-(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(4-bromobenzene) CAS No. 918409-60-6

1,1'-(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(4-bromobenzene)

Cat. No.: B14175149
CAS No.: 918409-60-6
M. Wt: 474.03 g/mol
InChI Key: PTHWBGWGLNJPEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(4-bromobenzene) is a synthetic organic compound characterized by the presence of a hexafluorocyclobutane core flanked by two bromobenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(4-bromobenzene) typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality product output .

Mechanism of Action

The mechanism of action of 1,1’-(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(4-bromobenzene) involves its interaction with specific molecular targets and pathways The hexafluorocyclobutane core provides stability and rigidity, while the bromobenzene groups can participate in various chemical interactions

Comparison with Similar Compounds

Similar Compounds

    1,2-Dichloro-1,2,3,3,4,4-Hexafluorocyclobutane: Similar in structure but with chlorine atoms instead of bromine.

    4,4’-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bisaniline: Contains a hexafluoropropane core with aniline groups.

    4,4’-(Hexafluoroisopropylidene)dibenzoic acid: Features a hexafluoroisopropylidene core with benzoic acid groups.

Uniqueness

1,1’-(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(4-bromobenzene) is unique due to its combination of a hexafluorocyclobutane core and bromobenzene groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.

Properties

CAS No.

918409-60-6

Molecular Formula

C16H8Br2F6

Molecular Weight

474.03 g/mol

IUPAC Name

1-bromo-4-[2-(4-bromophenyl)-1,2,3,3,4,4-hexafluorocyclobutyl]benzene

InChI

InChI=1S/C16H8Br2F6/c17-11-5-1-9(2-6-11)13(19)14(20,16(23,24)15(13,21)22)10-3-7-12(18)8-4-10/h1-8H

InChI Key

PTHWBGWGLNJPEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2(C(C(C2(F)F)(F)F)(C3=CC=C(C=C3)Br)F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.